ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural attributes include:
- 4-Chlorophenyl substituent at position 3.
- Benzamido group at position 5, functionalized with a piperidine-1-sulfonyl moiety.
- Ethyl carboxylate ester at position 1.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O6S2/c1-2-38-27(35)23-21-16-39-25(22(21)26(34)32(30-23)19-10-8-18(28)9-11-19)29-24(33)17-6-12-20(13-7-17)40(36,37)31-14-4-3-5-15-31/h6-13,16H,2-5,14-15H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRUKCKIEWPMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include piperidine, ethanolic HCl, and various hydrazines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like piperidine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
Major products formed from these reactions include various derivatives of the thieno[3,4-d]pyridazine core, which can exhibit different chemical and biological properties.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The thieno[3,4-d]pyridazine core distinguishes the target compound from analogs with alternative fused-ring systems:
- Pyrimido[4,5-d]pyrimidinones (e.g., Compounds 3h, 3b, 3c): These feature a pyrimidine-pyrimidinone scaffold, which enhances π-π stacking interactions but may reduce solubility compared to the thieno-pyridazine system .
- Pyridine-linked pyrrolo-thiazolo-pyrimidines (e.g., Compound 12): These combine pyridine with triazolyl and thiazolo-pyrimidine moieties, offering diverse hydrogen-bonding sites but increased steric bulk .
Substituent Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Chlorophenyl Groups : Present in both the target compound and Compound 12, these enhance lipophilicity and may improve target affinity .
- Sulfonyl vs. Piperazine/Acrylamide : The target’s piperidine-1-sulfonyl group offers a balance of hydrogen-bonding and solubility, whereas piperazine (Compound 3h) and acrylamide (Compound 3h) prioritize basicity or covalent binding, respectively .
- Ester vs. Carboxylic Acid : The target’s ethyl carboxylate may act as a prodrug moiety, contrasting with the direct carboxylic acid in ’s compound, which could influence ionization and tissue distribution .
Biological Activity
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with substituents that enhance its biological activity. The presence of the piperidine sulfonamide and the chlorophenyl group contributes to its interaction with biological macromolecules.
Research indicates that this compound may act through several mechanisms:
- P2X Receptor Modulation : Compounds structurally similar to this compound have been shown to modulate P2X receptors, which are involved in pain pathways. This modulation can lead to analgesic effects, making it a candidate for pain management therapies .
- Antimicrobial Activity : Studies have demonstrated that derivatives of similar structures exhibit antibacterial properties against various strains including Salmonella typhi and Bacillus subtilis. The compound's effectiveness as an acetylcholinesterase inhibitor suggests potential in treating neurodegenerative diseases .
- Urease Inhibition : The compound has also shown strong inhibitory activity against urease, an enzyme linked to the pathogenesis of certain infections. This inhibition could be leveraged in developing treatments for associated conditions .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
Several studies have explored the efficacy of compounds similar to this compound in various biological contexts:
- Pain Management : A study highlighted the effectiveness of piperidine derivatives in reducing pain responses in animal models by targeting P2X receptors. The results indicated a significant reduction in pain behavior compared to controls .
- Neuroprotective Effects : Research involving acetylcholinesterase inhibitors showed that compounds with similar structures exhibited neuroprotective effects in models of Alzheimer's disease, suggesting potential for cognitive enhancement .
- Antimicrobial Efficacy : A series of synthesized compounds were tested for antibacterial properties, revealing moderate to strong activity against selected bacterial strains. The structure-activity relationship indicated that modifications to the piperidine moiety could enhance efficacy .
Q & A
Q. What synthetic strategies are recommended for constructing the thieno[3,4-d]pyridazine core in this compound?
The thieno[3,4-d]pyridazine scaffold can be synthesized via condensation reactions involving substituted pyrazole or pyrimidine precursors. For example, multi-step protocols starting from 1,5-diarylpyrazole templates (similar to SR141716 derivatives) are effective, where key steps include cyclization and sulfonamide coupling . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to avoid side products like over-oxidized intermediates.
Q. How can the purity and structural integrity of the synthesized compound be validated?
Use a combination of analytical techniques:
- HPLC/MS : To confirm molecular weight and detect impurities.
- Single-crystal X-ray diffraction : Provides definitive proof of stereochemistry and bond connectivity, as demonstrated in analogous pyridazine derivatives .
- NMR spectroscopy : Compare experimental H/C spectra with computational predictions (e.g., DFT) to resolve ambiguities in substituent positioning .
Q. What safety precautions are essential during synthesis due to the piperidine-1-sulfonyl moiety?
The piperidine-sulfonyl group may pose reactivity risks (e.g., exothermic reactions during sulfonation). Follow OSHA-compliant protocols:
- Use inert atmospheres for sulfonyl chloride couplings.
- Implement fume hoods and personal protective equipment (PPE) for handling volatile intermediates .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, reaction path searches can identify energy barriers in cyclization steps, guiding solvent selection (e.g., dichloromethane vs. THF) to stabilize intermediates . Machine learning models trained on analogous pyridazine syntheses further narrow optimal conditions (e.g., catalyst loading, reaction time) .
Q. How to resolve contradictions in spectroscopic data for the 4-chlorophenyl and piperidine-sulfonyl substituents?
Conflicting NMR signals (e.g., overlapping aromatic protons) can arise from dynamic rotational isomerism. Strategies include:
- Variable-temperature NMR : To "freeze" conformers and assign peaks.
- NOESY experiments : Identify spatial proximity between protons on the piperidine and thieno-pyridazine moieties .
- Crystallographic validation : Cross-reference with X-ray data to confirm substituent orientations .
Q. What methodologies assess the environmental persistence of this compound’s metabolites?
Apply DOE Atmospheric Chemistry Program frameworks:
- Heterogeneous reaction studies : Evaluate hydrolysis rates under simulated environmental conditions (pH, UV exposure).
- LC-MS/MS tracking : Monitor degradation products (e.g., 4-chlorobenzoic acid) in aqueous/organic matrices .
- Computational toxicity prediction : Tools like ECOSAR estimate ecotoxicological risks of sulfonamide byproducts .
Q. How to design assays for evaluating interactions with biological targets (e.g., enzymes/receptors)?
- Molecular docking : Use the compound’s crystal structure to predict binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K) for the benzamido group with model proteins .
- In vitro enzyme inhibition : Test against panels like cytochrome P450 isoforms to identify off-target effects .
Methodological Considerations
- Synthesis Optimization : Prioritize stepwise coupling (e.g., amide bond formation before cyclization) to minimize side reactions .
- Data Validation : Cross-validate spectroscopic and crystallographic data to address structural ambiguities .
- Environmental Impact : Align degradation studies with EPA guidelines for sulfonamide-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
